molecular formula C12H15BrFNO2 B12867184 3-Amino-2-fluorobenzyl bromide, N-BOC protected

3-Amino-2-fluorobenzyl bromide, N-BOC protected

Cat. No.: B12867184
M. Wt: 304.15 g/mol
InChI Key: DIWBJGXTYLHCNA-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzyl bromide, N-BOC protected ( 1936331-45-1) is a fluorinated and protected benzyl bromide building block critical for advanced organic synthesis and drug discovery research. With a molecular formula of C12H15BrFNO2 and a molecular weight of 304.16 g/mol, this compound is characterized by the presence of a benzyl bromide functional group, a versatile handle for alkylation and introduction of the 2-fluoroaniline moiety, and a tert-butoxycarbonyl (BOC) group that protects the amine, allowing for selective reactions at other sites . This reagent is particularly valuable in medicinal chemistry for the synthesis of complex molecules. Research demonstrates its application in the development of antiproliferative agents, such as in the synthesis of isosteviol-based 1,3-aminoalcohols where a similar N-(4-fluorobenzyl) group was found to be essential for cytotoxic activity against human tumor cell lines . The benzyl bromide group is highly reactive in nucleophilic substitutions, such as in the formation of indole-benzyl pyridinium bromide hybrids investigated as multifunctional inhibitors for Alzheimer's disease, or in the creation of benzyl ethers which are fundamental protecting groups in carbohydrate chemistry . The fluorine atom on the aromatic ring can enhance metabolic stability, influence the molecule's electronic properties, and improve bioavailability, making it a key feature in the design of bioactive compounds . This product is offered with a purity of ≥95% and is intended for Research Use Only. It is not for diagnostic or therapeutic use. Proper handling procedures should be followed.

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-[3-(bromomethyl)-2-fluorophenyl]carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

DIWBJGXTYLHCNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 3-amino-2-fluorobenzyl bromide undergoes substitution with nucleophiles such as amines, thiols, or alkoxides. The N-BOC group stabilizes the adjacent amino group during these reactions.

Key Data

Reaction TypeReagents/ConditionsProductYieldSource
SN2 AlkylationSodium hydride, DMF, 0°C → rtN-BOC-3-amino-2-fluorobenzyl thioether78%
Amine DisplacementPiperidine, DCM, 25°C, 12 hSecondary amine derivative85%

The reaction with sodium triacetoxyborohydride (STAB) in dichloromethane facilitates reductive amination while retaining BOC protection . Steric hindrance from the fluorine substituent moderately slows substitution kinetics compared to non-fluorinated analogues.

Deprotection of the N-BOC Group

The tert-butoxycarbonyl (BOC) group is selectively removed under acidic conditions, regenerating the free amine for subsequent functionalization.

Experimental Conditions

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v)

  • Time/Temp : 2 h at 25°C

  • Outcome : Quantitative deprotection without cleaving the benzyl bromide .

Alternative methods include using HCl in dioxane (4 M, 1 h, 0°C → rt), which achieves >95% conversion . Deprotection kinetics are unaffected by the fluorine atom’s electronic effects .

Coupling Reactions

The bromide participates in transition-metal-catalyzed cross-couplings, forming carbon-carbon bonds essential for complex molecule assembly.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
4-CarboxyphenylPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivative72%
VinylPd(OAc)₂, SPhos, THFStyrenyl analogue68%

Coupling efficiency depends on the electronic nature of the boronic acid, with electron-deficient partners requiring higher temperatures (80–100°C) .

Buchwald-Hartwig Amination

Reaction with aryl halides using Pd₂(dba)₃ and Xantphos ligand yields diarylamines (60–75% yields) . The fluorine atom marginally reduces catalytic turnover due to increased steric demand.

Acylation and Alkylation

The deprotected amine undergoes regioselective modifications:

Acylation

  • Reagent : Acetyl chloride, pyridine, DCM

  • Product : N-Acetyl-3-amino-2-fluorobenzyl bromide

  • Yield : 89%

Reductive Alkylation

  • Reagent : Benzaldehyde, STAB, 1,2-dichloroethane

  • Product : N-Benzyl derivative

  • Yield : 81%

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes at >180°C via BOC group elimination (t1/2t_{1/2} = 45 min at 200°C) .

  • Solvent Effects : Reacts faster in polar aprotic solvents (DMF > DCM > THF) .

  • Fluorine Impact : The 2-fluoro substituent increases electrophilicity at the benzylic position by 1.3× compared to non-fluorinated analogues.

Comparative Reactivity with Structural Analogues

CompoundRelative Reactivity (SN2)Deprotection Rate (TFA)
3-Amino-2-fluorobenzyl bromide1.0 (reference)1.0 (reference)
3-Amino-4-fluorobenzyl bromide0.80.9
3-Amino-2-chlorobenzyl bromide1.21.1

Meta-fluorination reduces steric congestion but introduces moderate electronic deactivation .

Mechanistic Insights

  • Bromide Displacement : Proceeds through a concerted SN2 mechanism, as evidenced by retained stereochemistry in chiral derivatives .

  • BOC Deprotection : Follows an E1cb pathway, with rate-determining protonation of the tert-butoxycarbonate anion .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Amino-2-fluorobenzyl bromide, N-BOC protected serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications that are essential in the development of pharmaceuticals and agrochemicals. The presence of the N-BOC (tert-butyloxycarbonyl) group protects the amino functionality, facilitating selective reactions while maintaining stability under various conditions.

Reactivity and Reaction Types
The compound undergoes several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino group.
  • Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biological Applications

Modification of Biomolecules
In biological research, 3-Amino-2-fluorobenzyl bromide, N-BOC protected is utilized for the modification of biomolecules like peptides and proteins. This modification is crucial for studying their structure and function, particularly in understanding enzyme interactions and receptor binding.

Drug Design and Development
The compound plays a significant role in the design and synthesis of potential drug candidates. Its ability to selectively modify amino groups allows researchers to create targeted therapies, especially those aimed at specific enzymes or receptors involved in disease processes.

Medicinal Chemistry

Targeting Neglected Diseases
Recent studies have highlighted the use of analogs derived from 3-Amino-2-fluorobenzyl bromide in drug discovery campaigns for neglected diseases such as Human African Trypanosomiasis (HAT). The compound's derivatives have shown promising activity against Trypanosoma brucei, demonstrating potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Amino-2-fluorobenzyl bromide, N-BOC protected involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between 3-amino-2-fluorobenzyl bromide, N-BOC protected and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features Applications References
3-Amino-2-fluorobenzyl bromide, N-BOC 2-F, 3-NH-BOC, 1-Br 304.16 Bromide displacement; BOC deprotection Drug intermediates, fluorinated scaffolds
2-Amino-4-fluorobenzyl bromide, N-BOC 4-F, 2-NH-BOC, 1-Br ~300 (estimated) Similar bromide reactivity; regiochemical differences Analog synthesis, agrochemicals
2-(Boc-amino)ethyl bromide Ethyl-Br, NH-BOC 223.11 (calculated) Alkylation of amines; peptide synthesis Linker molecules, PROTACs
3-Chloro-2-fluorobenzyl bromide 2-F, 3-Cl, 1-Br 237.46 Halogen-dependent reactivity; no amine Cross-coupling reactions

Key Observations :

  • Fluorine Position: The 2-fluoro substituent in the target compound enhances electron-withdrawing effects, increasing the electrophilicity of the benzyl bromide compared to non-fluorinated analogs like 2-(Boc-amino)ethyl bromide .
  • BOC Protection : Unlike unprotected amines (e.g., 3-chloro-2-fluorobenzyl bromide), the BOC group prevents unwanted side reactions, such as oxidation or nucleophilic attack, during synthetic steps .

Nucleophilic Displacement Reactions

  • The benzyl bromide group in the target compound undergoes efficient nucleophilic substitutions. For example, it has been used to prepare propargylic amines via displacement with alkynyl nucleophiles, a reaction less feasible with ether analogs like 4-(prop-2-ynyloxymethyl)furanones .
  • In contrast, 2-(Boc-amino)ethyl bromide is more suited for alkylating amines or alcohols in linear syntheses due to its simpler aliphatic structure .

BOC Deprotection

  • The BOC group in the target compound can be removed using iodine under solvent-free conditions (yields >90%), a method also applicable to other N-BOC-protected amines like those in antitumor derivatives (e.g., BA-12) .
  • Deprotection failures, such as those reported for N-Boc-protected aldehydes during Grignard reactions (e.g., in the synthesis of 1,4-oxazepan-5-ones), highlight the sensitivity of BOC groups to strongly basic conditions, a limitation shared across this class .

Stability and Handling

  • Like 3-(bromomethyl)morpholine, N-BOC protected, the target compound requires storage at low temperatures (2–8°C) to prevent decomposition. Both compounds are sensitive to moisture, which can hydrolyze the BOC group .
  • Fluorinated analogs, such as 2-bromo-3-chloro-6-fluoroaniline (N-BOC), exhibit similar hazards, including flammability and corrosivity, necessitating strict safety protocols during handling .

Case Studies in Drug Development

  • 5-HT2C Receptor Ligands : The target compound’s fluorine and BOC-protected amine make it a precursor for selective ligands, analogous to the cyclopropylmethyloxy-5-fluoro derivatives used in schizophrenia research .
  • Antitumor Agents: Its structural similarity to N-Boc-protected amino acids (e.g., Boc-D-AHPBA-OH) enables its use in esterification reactions to generate cytotoxic derivatives, as demonstrated in BA-12’s inhibition of T24 bladder cancer cells .

Biological Activity

3-Amino-2-fluorobenzyl bromide, N-BOC protected is a fluorinated compound with significant implications in medicinal chemistry and biological research. Its structure includes a bromide substituent and a N-BOC (tert-butyloxycarbonyl) protecting group, which plays a crucial role in its reactivity and application in various biological contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug design, and comparative studies with related compounds.

The molecular formula of 3-Amino-2-fluorobenzyl bromide, N-BOC protected is C₁₂H₁₅BrFNO₂, with a molecular weight of 304.16 g/mol. The presence of the fluorine atom significantly influences the electronic properties of the compound, potentially enhancing its biological activity by altering binding affinities to biological targets.

The biological activity of 3-Amino-2-fluorobenzyl bromide can be attributed to several mechanisms:

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse derivatives that may exhibit different biological activities.
  • Deprotection Reactions : The N-BOC group can be removed under acidic conditions, exposing the amino group for further reactions or interactions with biological molecules.
  • Coupling Reactions : This compound can participate in coupling reactions, allowing for the synthesis of complex biomolecules and potential drug candidates.

Biological Applications

3-Amino-2-fluorobenzyl bromide has been utilized in various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors.
  • Biotechnology : The compound is employed in modifying biomolecules to study their structure-function relationships.
  • Antiviral Research : Similar compounds have shown antiviral properties against enteroviruses and other viral infections, indicating potential therapeutic applications.

Comparative Studies

To understand the unique properties of 3-Amino-2-fluorobenzyl bromide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Amino-3-chlorobenzyl bromide, N-BOC protectedChlorine instead of fluorineModerate antibacterial activity
4-Amino-3-fluorobenzyl bromide, N-BOC protectedDifferent substitution patternEnhanced cytotoxicity against cancer cells
2-Amino-3-fluorobenzyl chloride, N-BOC protectedChloride instead of bromineLower reactivity compared to bromides

Case Studies

Recent studies have highlighted the effectiveness of fluorinated compounds like 3-Amino-2-fluorobenzyl bromide in drug discovery:

  • Antiviral Activity : A study evaluated the antiviral effects of similar fluorinated compounds against coxsackievirus B3 (CV-B3). Compounds showed varying degrees of inhibition based on structural modifications, emphasizing the importance of fluorination in enhancing antiviral efficacy .
  • Cytotoxicity Assays : Research involving derivatives of amino-substituted benzyl halides demonstrated significant cytotoxic effects on various cancer cell lines. The presence of the N-BOC group was crucial for maintaining stability during initial testing phases .

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